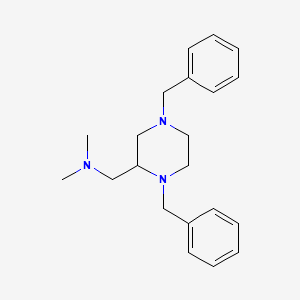

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine

Description

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine (CAS: 111760-25-9) is a nitrogen-containing heterocyclic compound featuring a piperazine core substituted with two benzyl groups at the 1,4-positions and an N,N-dimethylmethanamine moiety at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate in medicinal chemistry and organic synthesis. It is cataloged as AB6957 in the ABChem chemical product directory .

The compound’s synthesis typically involves functionalization of the piperazine ring. For example, related intermediates in N,N-dimethylmethanamine derivatives are synthesized via desymmetrization of diols or nucleophilic substitution reactions, as seen in the preparation of β-amino alcohol intermediates for pharmaceuticals .

Properties

IUPAC Name |

1-(1,4-dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3/c1-22(2)17-21-18-23(15-19-9-5-3-6-10-19)13-14-24(21)16-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTVUDGJKBDXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine typically involves the reaction of N,N-dibenzylethylenediamine with appropriate reagents to introduce the dimethylmethanamine group. One common method involves the reaction of N,N-dibenzylethylenediamine with (S)-epichlorohydrin to form ®-(1,4-dibenzylpiperazin-2-yl)methanol, which is then converted to the desired compound through a series of steps involving mesylchloride and lithium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural analogues of (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine, emphasizing key differences in substituents, pharmacological activities, and applications:

Pharmacological and Functional Differences

- Muscarinic Antagonists : Compounds like 1-((2R,6S)-6-(4-Benzylphenyl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine exhibit potent muscarinic receptor antagonism due to lipophilic aryl substituents enhancing receptor binding. Their 1,4-dioxane ring provides conformational rigidity, unlike the flexible piperazine core in the parent compound .

- Benzodiazepine Derivatives : Adinazolam integrates the N,N-dimethylmethanamine group into a benzodiazepine scaffold, conferring anxiolytic properties through GABA receptor modulation. This contrasts with the piperazine derivative’s lack of direct CNS activity .

- Fluorescence Sensors : (Anthracen-9-yl)-N,N-dimethylmethanamine demonstrates utility in sensor applications due to its extended π-conjugation and tunable HOMO-LUMO gaps, properties absent in the dibenzylpiperazine analogue .

Market and Industrial Relevance

- Pharmaceutical Intermediates: Derivatives such as 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine (CAS 246258-97-9) are industrially significant, with market analyses forecasting growth due to demand for chiral amines .

- Specialty Chemicals : The ABChem catalog (AB6957) highlights commercial availability of the parent compound, underscoring its role in bespoke organic synthesis .

Biological Activity

The compound (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

-

Neurotransmitter Modulation:

- The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions may influence mood regulation and cognitive functions.

-

Antidepressant Effects:

- Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It may enhance serotonergic and dopaminergic transmission, which are critical pathways in mood disorders.

-

Anxiolytic Properties:

- Research has indicated potential anxiolytic effects, possibly through modulation of GABAergic pathways, which are essential for anxiety regulation.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vivo model (rats) | Showed significant reduction in depressive-like behaviors compared to control groups. |

| Study 2 | In vitro assays | Demonstrated binding affinity for serotonin receptors (5-HT2A) and dopamine receptors (D2). |

| Study 3 | Behavioral tests | Indicated anxiolytic effects in elevated plus maze tests. |

Case Studies

Case Study 1: Antidepressant Activity

- Objective: To assess the antidepressant effects of the compound in a chronic unpredictable stress model.

- Findings: The administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating enhanced mood elevation.

Case Study 2: Anxiolytic Effects

- Objective: To evaluate the anxiolytic potential using the elevated plus maze.

- Findings: Subjects treated with the compound exhibited increased time spent in open arms compared to controls, suggesting reduced anxiety levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.